Oxybutynin N-oxide

Vue d'ensemble

Description

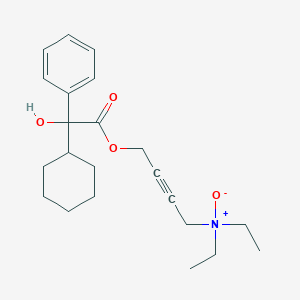

Oxybutynin N-oxide is an organic compound with the chemical formula C22H31NO4. It is a metabolite of oxybutynin, a medication primarily used to treat overactive bladder. This compound retains the anticholinergic properties of its parent compound, making it useful in the treatment of urinary incontinence and other bladder-related conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxybutynin N-oxide can be synthesized through the oxidation of oxybutynin. Common oxidizing agents used in this process include sodium percarbonate, sodium perborate, and urea-hydrogen peroxide adduct. These reagents facilitate the conversion of tertiary nitrogen compounds to N-oxides under mild reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors with titanium silicalite catalysts and hydrogen peroxide in methanol as the solvent. This method is efficient, safe, and environmentally friendly, allowing for large-scale production with high yields .

Analyse Des Réactions Chimiques

Formation of Oxybutynin N-Oxide

Oxybutynin, which contains a tertiary amine group, undergoes N-oxidation, a metabolic reaction primarily facilitated by Flavin-containing monooxygenase (FMO) . This process results in the formation of this compound [2, 1].

Metabolic Pathways of this compound

This compound is part of a broader metabolic scheme that includes N-deethylation and hydroxylation .

- N-deethylation: This process yields N-desethyloxybutynin, an active metabolite with anticholinergic effects similar to oxybutynin .

- Rearrangement: this compound can undergo prototropic rearrangement to form Oxy-EK, an enamino ketone .

- Hydroxylation: Hydroxylation occurs on the cyclohexyl ring of oxybutynin .

Reactivity and Stability

- Meisenheimer rearrangement: Particularly for N-allyl and N-benzyl derivatives.

- Cope elimination .

- Polonovski reaction: Requires a hydrogen atom in the β-position to the N-oxide group and is triggered by N- O-acylation with reactive acyl compounds.

Role in Detoxification

The formation of this compound is a detoxification pathway. The resulting metabolite, Oxy-EK, does not react with glutathione, indicating that no reactive or potentially toxic metabolites are formed during the clearance of oxybutynin .

Pharmacological Activity

Applications De Recherche Scientifique

Pharmacological Background

Oxybutynin is primarily used as an antimuscarinic agent to manage symptoms of OAB, including urinary urgency and incontinence. Its metabolism involves several pathways, with oxybutynin N-oxide being one of the significant metabolites formed through N-oxidation. Research indicates that oxybutynin undergoes extensive first-pass metabolism, leading to the formation of active metabolites like N-desethyloxybutynin (N-DEO) and this compound, which may also contribute to its therapeutic effects and side effects .

Metabolic Pathways

The metabolic fate of oxybutynin has been elucidated through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry. Studies have identified three distinct oxidative pathways for oxybutynin metabolism:

- N-deethylation : Producing N-DEO.

- N-oxidation : Leading to the formation of this compound.

- Hydroxylation : Occurring on the cyclohexyl ring .

These metabolites exhibit varying degrees of anticholinergic activity, with this compound showing minimal activity at muscarinic receptors compared to its parent compound .

Treatment of Overactive Bladder

This compound plays a role in the therapeutic efficacy of oxybutynin formulations. Clinical trials have demonstrated that transdermal delivery systems (like OXY-TDS) yield lower systemic levels of N-DEO compared to oral administration, potentially reducing side effects such as dry mouth while maintaining efficacy .

Alternative Delivery Methods

Recent studies have explored alternative routes of administration for oxybutynin, including vaginal delivery. Research indicates that vaginal administration may reduce oxidative stress markers in tissues compared to oral administration, suggesting a potential strategy for minimizing side effects while enhancing therapeutic outcomes .

Case Studies and Clinical Insights

Several case studies have highlighted the clinical implications of this compound:

- Case Study on Crystalline Changes : A study documented the transition from salt forms to free base forms of oxybutynin, emphasizing the importance of understanding physical properties for drug formulation and patient adherence .

- Clinical Trial Comparisons : Research comparing pharmacokinetic parameters across different formulations (oral vs. transdermal) has shown that transdermal applications provide more stable plasma concentrations with fewer fluctuations, which could enhance patient compliance .

Data Summary Table

Mécanisme D'action

Oxybutynin N-oxide exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This leads to the relaxation of the bladder muscle, reducing the urge to void. The compound primarily targets postganglionic type 1, 2, and 3 muscarinic receptors, similar to its parent compound, oxybutynin .

Comparaison Avec Des Composés Similaires

Oxybutynin: The parent compound, used for treating overactive bladder.

N-desethyloxybutynin: A primary metabolite of oxybutynin with similar pharmacological properties.

Tolterodine: Another antimuscarinic agent used for overactive bladder.

Darifenacin: A selective muscarinic receptor antagonist.

Uniqueness: Oxybutynin N-oxide is unique due to its specific metabolic pathway and its role as an intermediate in the metabolism of oxybutynin. It retains the therapeutic properties of oxybutynin while potentially offering different pharmacokinetic and pharmacodynamic profiles .

Activité Biologique

Oxybutynin N-oxide is a significant metabolite of oxybutynin, a widely used antimuscarinic agent primarily prescribed for the treatment of overactive bladder (OAB). Understanding the biological activity of this compound is essential for evaluating its pharmacological effects, safety profile, and potential therapeutic applications. This article delves into the metabolism, biological effects, and clinical implications of this compound based on recent research findings.

Metabolism of Oxybutynin to this compound

Oxybutynin undergoes extensive metabolic transformations in the body. The primary metabolic pathways include:

- N-deethylation : This pathway produces N-desethyloxybutynin (Oxy-DE), which retains similar anticholinergic properties.

- N-oxidation : This pathway generates this compound, which is formed through the oxidation of the nitrogen atom in the oxybutynin molecule. This metabolite has been shown to have distinct pharmacological properties compared to its parent compound .

- Hydroxylation : Additional hydroxylated metabolites are also produced during the metabolic process.

Recent studies using liquid chromatography-tandem mass spectrometry have highlighted that both N-deethylation and N-oxidation play crucial roles in the clearance of oxybutynin after oral administration. Notably, this compound does not exhibit significant antimuscarinic activity, which suggests a different mechanism of action or role in the pharmacodynamics of oxybutynin .

Anticholinergic Properties

While oxybutynin itself is an effective anticholinergic agent, this compound has been found to lack significant affinity for muscarinic receptors (M1-M3), indicating that it may not contribute directly to the therapeutic effects associated with oxybutynin . This distinction is crucial as it implies that the therapeutic benefits of oxybutynin may primarily arise from its other metabolites rather than from this compound.

Impact on Oxidative Stress

Research has indicated that different routes of administration can influence the oxidative stress parameters associated with oxybutynin treatment. A comparative study demonstrated that vaginal delivery of oxybutynin resulted in lower levels of nitric oxide (NOx) and thiobarbituric acid-reactive substances (TBARs) compared to oral delivery. This finding suggests that alternative administration routes may mitigate some oxidative side effects linked to oxybutynin therapy, potentially involving its metabolites including this compound .

Case Studies and Clinical Implications

Recent case studies have explored the broader implications of oxybutynin treatment beyond urinary incontinence. For instance, one case reported significant improvement in migraine frequency and severity in a patient treated with a topical formulation containing oxybutynin for primary palmar hyperhidrosis. This observation raises questions about the potential systemic effects of oxybutynin and its metabolites, including this compound, on conditions like migraines .

Research Findings Summary

A summary table highlighting key findings from various studies on oxybutynin and its metabolites is presented below:

Propriétés

IUPAC Name |

4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-3-23(26,4-2)17-11-12-18-27-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBINNMJXZZEDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001669 | |

| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80976-68-7 | |

| Record name | Oxybutynin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is oxybutynin N-oxide formed and what happens to it in the body?

A1: this compound is a primary metabolite of oxybutynin, generated primarily in the liver. [, ] In rat liver microsomes, the formation of this compound was identified through gas chromatography-mass spectrometry analysis. [] This unstable metabolite undergoes thermal rearrangement, breaking down into 2-oxo-3-butenyl-2 cyclohexyl-2-phenylglycolate and other hydrolytic products like 2-cyclohexyl-2-phenylglycolic acid and 4-diethylamino-2-butynol. []

Q2: What analytical techniques are important for studying this compound?

A2: Gas chromatography coupled with electron impact mass spectrometry (GC-MS) has proven vital in identifying and characterizing this compound and its degradation products. [] Researchers utilized deuterium-labeled oxybutynin to confirm the structure of the N-desethyl oxybutynin metabolite. [] Further development and validation of analytical methods are crucial to accurately quantify this compound in various matrices and understand its formation, stability, and degradation pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.